3-amino-2-bromo-6-fluorobenzoic acid
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Overview
Description
3-amino-2-bromo-6-fluorobenzoic acid is a compound belonging to the benzoic acid class It is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-bromo-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . For instance, the bromization step can be carried out by adding N-bromo-succinimide to a solution of 2-fluoro-5-aminobenzonitrile in ethanol at 50°C, followed by isolation of the product .
Industrial Production Methods
Industrial production methods for this compound are optimized for high yield and purity. The process involves similar steps as the laboratory synthesis but on a larger scale, ensuring efficient conversion rates and high purity of the final product .
Chemical Reactions Analysis
3-amino-2-bromo-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include N-bromo-succinimide for bromization, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-2-bromo-6-fluorobenzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-2-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in Suzuki-Miyaura coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-amino-2-bromo-6-fluorobenzoic acid can be compared with other similar compounds such as:
2-amino-3-bromo-5-fluorobenzoic acid: This compound has a similar structure but with different positions of the substituents.
6-amino-3-bromo-2-fluorobenzoic acid: Another similar compound with the amino and bromo groups in different positions.
2-amino-6-fluorobenzoic acid: Lacks the bromo substituent but has similar applications in drug development and organic synthesis.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
1780392-45-1 |
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Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234 |
Purity |
95 |
Origin of Product |
United States |
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